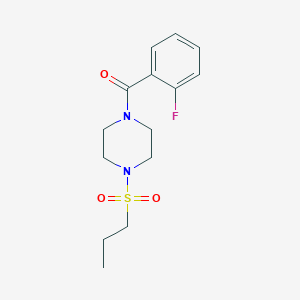

1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine derivatives involves various chemical reactions, starting from the connection of 1,3,4-thiadiazol with N-substituted piperazine. Optimization studies have shown that specific solvents and acid acceptors can significantly influence the yield of similar compounds, indicating that a similar approach can be adapted for synthesizing 1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine (Wu Qi, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, has been characterized using spectroscopic methods and X-ray diffraction studies, revealing detailed information about bond lengths, angles, and the overall conformation of the molecule. Such detailed structural analysis aids in understanding the molecular geometry and potential reactivity of 1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Compounds with a piperazine backbone engage in a variety of chemical reactions, including N-alkylation and reductive amination. These reactions are crucial for modifying the chemical structure and thereby tailoring the properties of the compound for specific applications. The chemical reactivity of such compounds also includes their interaction with other functional groups, which is essential for the synthesis of derivatives with potential antibacterial activities (Yang Fang-wei, 2013).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. X-ray crystallography studies provide insights into the crystal packing, intermolecular interactions, and overall stability of the compound. Such properties are crucial for determining the compound's suitability in various applications, including its potential as a pharmaceutical ingredient (Md. Serajul Haque Faizi et al., 2016).

Chemical Properties Analysis

The chemical properties of 1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and potential for undergoing specific reactions, can be inferred from studies on similar compounds. These properties are determined by the functional groups present in the molecule and their electronic and steric effects on the overall molecule (N. G. Deniz, C. Ibiş, 2009).

Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

The compound 1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine, due to its structural complexity, may be related to derivatives with antibacterial properties. For instance, 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives have been synthesized and shown to exhibit antibacterial activities against various pathogens, indicating potential applications in developing new antibacterial agents (Wu Qi, 2014).

Radiopharmaceutical Applications

Compounds structurally related to 1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine, such as [18F]GBR 12909, a dopamine reuptake inhibitor, have been prepared with high specific activity. This suggests potential applications in neuroimaging and the study of neurological disorders, highlighting the role of such compounds in the development of diagnostic radiopharmaceuticals (M. Haka & M. Kilbourn, 1990).

Crystallography and Structural Analysis

The structural analysis of piperazine derivatives, including those similar to 1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine, contributes to the understanding of molecular interactions and properties. For example, studies on closely related piperazine compounds have revealed insights into molecular conformations and intermolecular interactions, which are crucial for designing drugs with desired pharmacological profiles (Ninganayaka Mahesha et al., 2019).

Drug Development and Pharmacological Research

Piperazine derivatives, akin to 1-(2-fluorobenzoyl)-4-(propylsulfonyl)piperazine, are common in medicinal chemistry due to their versatile pharmacological properties. Research into such compounds has led to the development of drugs acting as adenosine receptor antagonists, offering potential therapeutic applications in various diseases (T. Borrmann et al., 2009).

Propriétés

IUPAC Name |

(2-fluorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-5-3-4-6-13(12)15/h3-6H,2,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGFHZUOLNGHPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-4-methylpiperazine](/img/structure/B5593952.png)

![2-[4-(benzylsulfonyl)-1-piperazinyl]ethanol](/img/structure/B5593963.png)

![1-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)acetone](/img/structure/B5593964.png)

![2-(4-methoxyphenyl)-7,7-dimethyl-4-{[2-(4-morpholinyl)-2-oxoethyl]thio}-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine](/img/structure/B5593970.png)

![N-ethyl-2-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5593980.png)

![4-(diethylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5593987.png)

![ethyl 5-amino-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B5593994.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5594010.png)

![4-[2-(4-morpholinyl)butanoyl]-1-phenyl-2-piperazinone](/img/structure/B5594026.png)

![6-(2-furyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5594028.png)

![N-[2-(4-methylphenyl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B5594032.png)